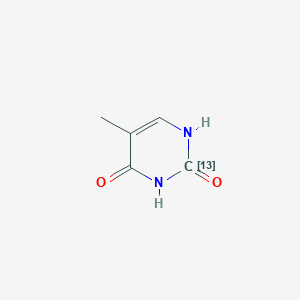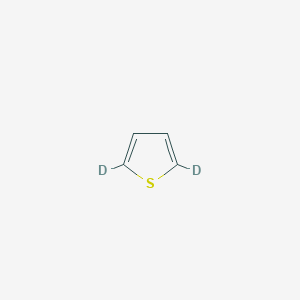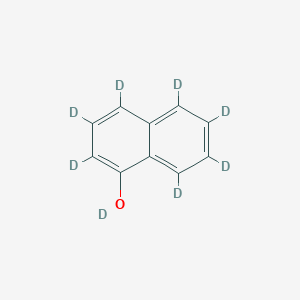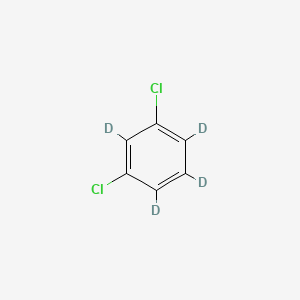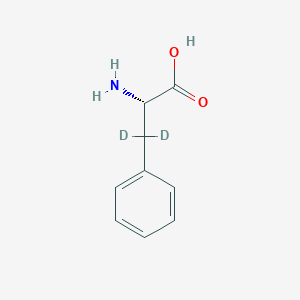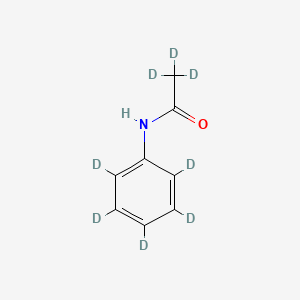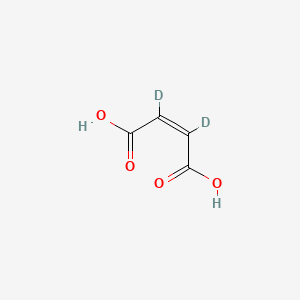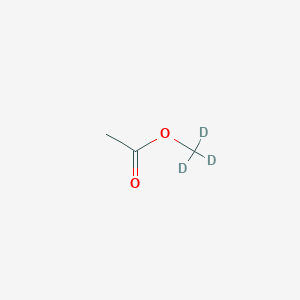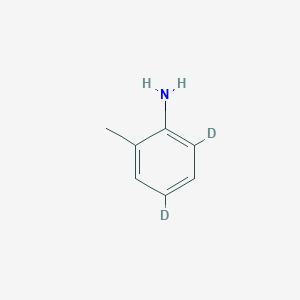
2,4-Dideuterio-6-methylaniline
Overview
Description
2,4-Dideuterio-6-methylaniline, also known as 2,4-D6MA, is an organosilicon compound with a unique structure that has been widely studied in the scientific community due to its potential applications in a variety of fields. This compound has a variety of properties that make it useful in many different areas, including synthesis, drug development, and biochemistry.
Scientific Research Applications
Vibrational Spectroscopy Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, have been extensively applied in the analysis of compounds structurally similar to 2,4-Dideuterio-6-methylaniline. For example, studies have been conducted on the vibrational spectra of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline to understand their fundamental modes of vibration and molecular structure through experimental and theoretical methods, including ab initio and Density Functional Theory (DFT) calculations. These analyses provide insights into the impact of substitutions on the vibrational modes of the amino group and the interactions within the molecule, which can be relevant for understanding the properties of 2,4-Dideuterio-6-methylaniline (Arjunan & Mohan, 2009).
Synthesis of Dideuterio Derivatives
The synthesis of dideuterio derivatives, such as 1,5-keto esters and their 4,4-dideuterio counterparts, has been demonstrated using simple and practical multicomponent coupling chemistry. This methodology, which involves the use of CH2Cl2 and methyl acrylate in the presence of TiCl4-Mg, highlights the potential for synthesizing dideuterio derivatives of 2,4-Dideuterio-6-methylaniline for applications in organic synthesis and medicinal chemistry (Lin et al., 2008).
Molecular Structure Investigation
The molecular structure and vibrational spectra of compounds related to 2,4-Dideuterio-6-methylaniline, such as 2-chloro-4-methylaniline, have been investigated using experimental techniques like FT-IR and FT-Raman spectroscopy, complemented by theoretical calculations (HF and DFT methods). These studies provide valuable information on the optimized geometric parameters, vibrational frequencies, and the influence of substituents on the molecular structure, which are essential for understanding the properties and reactivity of 2,4-Dideuterio-6-methylaniline (Karabacak et al., 2009).
NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, plays a crucial role in the structural elucidation of organic compounds. Studies involving similar aniline derivatives have utilized NMR to determine the molecular structure, identify functional groups, and understand the electronic environment within the molecule. Such analyses are fundamental in the research and development of new compounds based on 2,4-Dideuterio-6-methylaniline for various scientific applications (Karabacak et al., 2009).
properties
IUPAC Name |
2,4-dideuterio-6-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-GSUVGXDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)C)N)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Toluidine-4,6-D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



